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Get Quote

Chemical Structure and Basic Properties

The table below summarizes the fundamental chemical information for both compounds:

Property
Calendulaglycoside
B

Calenduloside E

Chemical
Formula

C₄₈H₇₆O₁₉ [1] C₃₆H₅₆O₉ [2] [3] [4]

Molecular
Weight

Information missing 632.82 g/mol [2] [3] [4]

CAS
Number

Information missing 26020-14-4 [2] [3] [4]

Chemical
Structure

Information missing Oleanolic acid backbone with a glucuronic acid group at the C-3

position. [5] [3] [4]

IUPAC
Name

Information missing (2S,3S,4S,5R,6R)-6-

[[(3S,4aR,6aR,6bS,8aS,12aS,14aR,14bR)-8a-carboxy-
4,4,6a,6b,11,11,14b-heptamethyl-
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Property
Calendulaglycoside
B

Calenduloside E

1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-
yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid [2]

Biological Activities and Experimental Data

The following table compares the known biological activities and experimental findings. Please note the

significant data gap for Calendulaglycoside B.

Aspect Calendulaglycoside B Calenduloside E

Reported
Activities

Molecular docking suggests potential
inhibition of SARS-CoV-2 main protease

(Mpro). [6]

Anti-apoptotic, cardiovascular protective,
hepatoprotective, anti-diabetic, anti-

arrhythmic, and spermicidal. [7] [5] [8]

Primary
Molecular
Target

Information missing from search Heat Shock Protein 90 AB1 (Hsp90AB1)

[7] [8] [2]

Mechanism of
Action

Proposed through computational studies
to bind the Mpro active site, with

structural preference for triterpene
binding highlighted. [6]

Binds to Hsp90AB1, modulates
downstream signaling to inhibit

apoptosis, protects mitochondrial
function, and regulates calcium

overload. [7] [8] [3]

Experimental
Models

In silico (Computational) models only. [6] In vitro (HUVECs, H9c2

cardiomyocytes), in vivo (mice, rats,
beagle dogs). [7] [5] [8]

| Key Experimental Data | Superior binding score to SARS-CoV-2 Mpro compared to co-crystallized

inhibitor N3 in molecular docking. [6] | - Binds Hsp90AB1 with KD of 11.7 µM (SPR assay). [8]

Oral bioavailability of 1.35% in beagle dogs. [5]

Active metabolite: Oleanolic acid. [5] |
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Detailed Experimental Protocols for Calenduloside E

Here are the methodologies for key experiments on Calenduloside E from the search results:

Identification of Hsp90AB1 Protein Target (Clickable ABPP)

This protocol uses a clickable activity-based probe (CE-P) derived from CE to identify its protein targets in

Human Umbilical Vein Endothelial Cells (HUVECs). [7]
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Design & Synthesize
Clickable Probe CE-P

Treat HUVECs with CE-P
(1.25 µM, 8 hours)

Stimulate with ox-LDL
(80 µg/mL, 24 hours)

Lyse Cells
(Extract Proteins)

Click Reaction:
Attach Biotin-Azide Tag

via CuAAC

Streptavidin Agarose
Pull-Down

LC-MS/MS Analysis
(Target Protein Identification)

Hsp90AB1 Identified
as Primary Target

Click to download full resolution via product page
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Surface Plasmon Resonance (SPR) Binding Assay

This protocol measures the direct binding affinity between Calenduloside E and the Hsp90AB1 protein. [8]

Chip Preparation

Activate CM5 Sensor Chip
with sulfo-NHS/EDC

Immobilize Recombinant
Hsp90AB1 Protein

(37 µg/mL in sodium acetate, pH 4.5)

Block Chip with
1 M Ethanolamine, pH 8.0

Inject CE/CEA Analytes
(0.78 - 12.5 µM)

Monitor Real-time
Binding Response (RU)

Calculate Affinity (Kₐ, K_d)
using Biacore T200 Evaluation Software

Click to download full resolution via product page
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In Vivo Pharmacokinetic Study in Beagle Dogs

This LC-MS/MS method was developed to study the pharmacokinetics of Calenduloside E and its active

metabolite, oleanolic acid. [5]

Analytical Method: Liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Sample Preparation: Dog plasma samples (0.5 mL) were prepared using solid-phase extraction
(SPE) with Discovery-pH columns.

Chromatography: A C18 column was used with a mobile phase of acetonitrile and 0.1% formic acid
in water under gradient conditions.

Mass Spectrometry: Operated in negative electrospray ionization (ESI) mode. Calenduloside E was
detected using multiple reaction monitoring (MRM), while oleanolic acid was detected using selected

ion monitoring (SIM).
Key Parameters: The lower limit of quantitation (LLOQ) was 0.4 ng/mL, and the total run time was 5

minutes per sample.
Application: The method was applied to a pharmacokinetic study after oral (15, 30, 60 mg/kg) and

intravenous (6 mg/kg) administration of Calenduloside E to beagle dogs, successfully determining its
low oral bioavailability. [5]

Conclusion and Research Implications

Based on the available data, here is a comparative summary:

Calenduloside E is a well-studied pentacyclic triterpenoid with a clearly defined chemical structure, a
identified primary protein target (Hsp90AB1), and extensively documented anti-apoptotic and

cardioprotective effects backed by both in vitro and in vivo data. [7] [8] [3]
Calendulaglycoside B currently lacks detailed biological data. The available information is limited to

a computational prediction of potential SARS-CoV-2 Mpro inhibition, which requires experimental
validation. [6]

The current evidence supports Calenduloside E as a more promising candidate for further drug

development, particularly in areas like cardiovascular disease, due to its well-characterized mechanisms and

multi-faceted protective effects.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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